N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
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Biological Activity
N-(3-Carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
- Methylsulfonyl Group : This moiety contributes to the compound's solubility and biological activity.
- Carbamoylthiophenyl Group : This component is believed to enhance the compound's interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. By inhibiting FBPase, the compound can lower blood glucose levels, making it a candidate for treating diabetes mellitus (both Type I and II) and other glucose homeostasis disorders .
1. Hypoglycemic Effects
Studies have shown that this compound exhibits significant hypoglycemic effects. It reduces gluconeogenesis in the liver, leading to decreased glucose production. This mechanism is particularly beneficial for managing diabetes mellitus .
2. Cytoprotective Properties
The compound has demonstrated cytoprotective effects in various ischemic conditions. It may protect tissues from ischemia-induced damage, which is crucial during acute events like myocardial infarction or stroke. The ability to enhance ATP production through glycolysis further supports its protective role .
3. Anti-inflammatory Effects
There is evidence suggesting that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as asthma and atherosclerosis .
Table 1: Summary of Biological Activities
Case Study: Diabetes Management
In a controlled study involving diabetic animal models, administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels compared to control groups. The compound was well-tolerated with minimal side effects reported .
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-3-8(7-15)11(17)14-12-9(10(13)16)4-6-20-12/h4,6,8H,2-3,5,7H2,1H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDMIVAKDFWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.